molecular formula C11H17NO3 B2582896 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane CAS No. 1499480-13-5

3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane

Cat. No.: B2582896
CAS No.: 1499480-13-5
M. Wt: 211.261
InChI Key: HABXLQPYOJUDMR-UHFFFAOYSA-N
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Description

3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is a bicyclic compound containing a nitrogen atom and a Boc (tert-butoxycarbonyl) protecting group. This compound is often used as a building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization and Boc protection . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group. This amine can then participate in various biochemical pathways, including enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane is unique due to its specific combination of a bicyclic structure, an oxo group, and a Boc protecting group. This combination provides a versatile scaffold for further chemical modifications and applications in various fields of research .

Properties

IUPAC Name

tert-butyl 5-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(13)6-12/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABXLQPYOJUDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499480-13-5
Record name tert-butyl 5-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate
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